Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-5-cyclopropyl-1,3-oxazole

Regioselective synthesis Organolithium chemistry Heterocycle functionalization

2-Bromo-5-cyclopropyl-1,3-oxazole (CAS 1894253-08-7) is a disubstituted 1,3-oxazole building block bearing a bromine atom at the C-2 position and a cyclopropyl substituent at the C-5 position of the heterocyclic ring. Its molecular formula is C6H6BrNO with a molecular weight of 188.02 g/mol.

Molecular Formula C6H6BrNO
Molecular Weight 188.024
CAS No. 1894253-08-7
Cat. No. B2907709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-cyclopropyl-1,3-oxazole
CAS1894253-08-7
Molecular FormulaC6H6BrNO
Molecular Weight188.024
Structural Identifiers
SMILESC1CC1C2=CN=C(O2)Br
InChIInChI=1S/C6H6BrNO/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2
InChIKeyXHLBLXGQFFMZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-cyclopropyl-1,3-oxazole (CAS 1894253-08-7): Regiochemical Identity and Procurement Baseline


2-Bromo-5-cyclopropyl-1,3-oxazole (CAS 1894253-08-7) is a disubstituted 1,3-oxazole building block bearing a bromine atom at the C-2 position and a cyclopropyl substituent at the C-5 position of the heterocyclic ring . Its molecular formula is C6H6BrNO with a molecular weight of 188.02 g/mol . The compound is notified under the ECHA Classification and Labelling Inventory with EC number 850-778-8, carrying hazard statements H302, H315, H319, and H335 [1]. As a bifunctional heteroaryl halide, it serves as a multipurpose intermediate for palladium-catalyzed cross-coupling reactions—particularly Suzuki–Miyaura couplings—and is positioned within medicinal chemistry programs that exploit the cyclopropyl group for conformational restriction and metabolic stability [2][3]. Commercially, it is available from multiple vendors at purities of approximately 98% .

Why Generic Substitution of 2-Bromo-5-cyclopropyl-1,3-oxazole (CAS 1894253-08-7) Fails: Regioisomer and Analog Risk Factors


Substituting 2-bromo-5-cyclopropyl-1,3-oxazole with its regioisomer 5-bromo-2-cyclopropyl-1,3-oxazole (CAS 1391737-94-2) or other oxazole analogs introduces uncontrolled variables that undermine synthetic reproducibility and SAR interpretation. The C-2 versus C-5 bromine positions exhibit markedly different reactivity profiles in metal-catalyzed cross-coupling: direct lithiation–bromination at C-2 proceeds in 74% yield for the parent system and 48–80% for 5-alkyl-2-bromooxazoles, whereas 5-bromooxazole synthesis requires a multistep silyl protection–deprotection sequence with lower overall efficiency [1]. The electronic distribution difference between the two regioisomers is further reflected in distinct deprotonation site preferences—oxazole C-2-H has a lower pKa and is preferentially deprotonated over C-5-H, directly impacting metalation-based functionalization strategies [2]. Additionally, replacing the cyclopropyl group with a methyl or ethyl substituent alters conformational restriction, lipophilicity, and metabolic stability in ways that cannot be predicted without explicit comparative data for each scaffold [3]. These regio- and substituent-dependent differences mean that generic analog substitution risks divergent coupling yields, altered pharmacokinetic profiles, and non-comparable biological screening results.

Quantitative Differentiation Evidence for 2-Bromo-5-cyclopropyl-1,3-oxazole (CAS 1894253-08-7) vs. Closest Analogs


Regiochemical Bromine Position: C-2 vs. C-5 Reactivity in Lithiation–Bromination Synthesis

The target compound bears bromine at C-2, enabling a direct, high-yielding lithiation–bromination synthetic route. In the systematic study by Solomin et al., 5-alkyl-2-bromooxazoles (including 2-bromo-5-methyl-, 2-bromo-5-ethyl-, and 2-bromo-5-propyl-oxazole) were prepared via regiocontrolled C-2 lithiation followed by reaction with 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) as a single regioisomer in 48–80% isolated yield on multigram scale [1]. In contrast, the regioisomeric 5-bromo-2-alkyl/aryl oxazoles require a temporary C-2 silyl protection strategy (n-BuLi – TIPSOTf) prior to C-5 metalation–bromination, followed by a deprotection step—adding two additional synthetic operations and reducing overall throughput [1]. For the parent 5-bromooxazole, this multistep approach proceeded with significantly lower overall efficiency, and 4-bromooxazole (the most challenging isomer) was obtained via LDA-mediated halogen dance rearrangement in only 22% yield from the parent oxazole [1].

Regioselective synthesis Organolithium chemistry Heterocycle functionalization

Suzuki–Miyaura Coupling Performance of Bromooxazole Building Blocks Under Parallel Synthesis Conditions

The Solomin et al. study evaluated 16 bromooxazole building blocks in Suzuki–Miyaura parallel synthesis with 173 organoboron partners, producing 135 of 224 targeted library members. Using Pd(OAc)₂–dppf–Na₂CO₃ (Method A) and XPhos Pd G2–Cs₂CO₃ (Method B), the overall synthesis success rate was 60%, with an average isolated yield of 33% across both methods [1]. Method B (XPhos Pd G2) achieved a higher success rate of 70% versus 57% for Method A [1]. The study included 5-alkyl-2-bromooxazoles (methyl, ethyl, and propyl variants), which are the closest available experimental proxies for 2-bromo-5-cyclopropyl-1,3-oxazole. These alkyl-substituted 2-bromooxazoles performed comparably to other bromooxazole isomers in the parallel Suzuki–Miyaura screen, confirming their viability as coupling partners [1].

Suzuki–Miyaura cross-coupling Parallel synthesis Oxazole library production

Physicochemical Property Profile: Calculated LogP, TPSA, and Rotatable Bond Count

Computed physicochemical descriptors for 2-bromo-5-cyclopropyl-1,3-oxazole are provided by the LeYan vendor datasheet: LogP = 2.3145, TPSA = 26.03 Ų, H-bond acceptors = 2, H-bond donors = 0, and rotatable bonds = 1 . These values place the compound within favorable oral drug-like chemical space (LogP < 5, TPSA < 140 Ų per Lipinski and Veber guidelines). The single rotatable bond (between the oxazole ring and cyclopropyl group) indicates a conformationally restricted scaffold. For procurement decisions, these computed descriptors are experimentally unverified for this specific CAS number but are derived from the SMILES structure Brc1ncc(C2CC2)o1 . No comparative experimental LogP or TPSA data for the regioisomer 5-bromo-2-cyclopropyl-1,3-oxazole (CAS 1391737-94-2) are publicly available at this time.

Drug-likeness Physicochemical descriptors ADME prediction

Hazard and Safe-Handling Profile from ECHA Notified Classification

According to the ECHA Classification and Labelling Inventory, 2-bromo-5-cyclopropyl-1,3-oxazole (CAS 1894253-08-7, EC 850-778-8) carries the following notified GHS hazard classifications: Acute Toxicity Category 4 (H302 – harmful if swallowed), Skin Irritation Category 2 (H315 – causes skin irritation), Eye Irritation Category 2A (H319 – causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – may cause respiratory irritation) [1]. The compound is assigned the GHS07 pictogram (exclamation mark) with the signal word 'Warning' [1]. The number of aggregated notifiers is 1, indicating that this classification is based on a single notification and should be treated as indicative rather than harmonized [1]. No flammability, explosive, or environmental hazard classifications are currently notified. For comparison, the regioisomer 5-bromo-2-cyclopropyl-1,3-oxazole (CAS 1391737-94-2) does not have a separate ECHA C&L notification publicly listed as of the search date.

Chemical safety GHS classification Procurement risk assessment

Cyclopropyl Substituent: Conformational Restriction and Metabolic Stability Advantage Over Alkyl Analogs

The cyclopropyl group at the C-5 position of the oxazole ring introduces conformational restriction not achievable with acyclic alkyl substituents (e.g., methyl, ethyl, propyl). Cyclopropyl rings are well-established in medicinal chemistry for reducing oxidative metabolism by cytochrome P450 enzymes, as they lack accessible C–H bonds for hydrogen atom abstraction at the cyclopropyl carbons and resist metabolic ring-opening [1]. In a comprehensive review by Talele, cyclopropyl incorporation into drug candidates has been shown to improve metabolic stability (reduced intrinsic clearance), enhance target binding through conformational preorganization, and in some cases increase ligand lipophilic efficiency (LLE) [1]. While no direct head-to-head metabolic stability comparison between 2-bromo-5-cyclopropyl-1,3-oxazole and 2-bromo-5-methyl-1,3-oxazole has been published, the cyclopropyl-for-methyl substitution is a validated strategy across multiple chemotypes [1][2]. The single rotatable bond (cyclopropyl–oxazole) in the target compound indicates reduced conformational entropy penalty upon target binding compared to flexible alkyl chains.

Metabolic stability Cyclopropyl effect Scaffold optimization

Optimal Research and Industrial Application Scenarios for 2-Bromo-5-cyclopropyl-1,3-oxazole (CAS 1894253-08-7)


Medicinal Chemistry: Kinase Inhibitor Fragment Elaboration via Suzuki–Miyaura C-2 Arylation

The C-2 bromine atom serves as a competent leaving group for palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids. Under optimized parallel synthesis conditions (XPhos Pd G2, Cs₂CO₃, NMP/1,4-dioxane/H₂O), similar 5-alkyl-2-bromooxazoles achieved a 70% synthesis success rate and 33% average yield across a diverse boronic acid panel [1]. The cyclopropyl group at C-5 introduces conformational rigidity at the distal position, which can be exploited to tune the dihedral angle between the oxazole core and the coupled aryl ring in kinase hinge-binding motifs. This scaffold is suitable for fragment-based drug discovery programs targeting kinases, phosphodiesterases, or GPCRs where 1,3-oxazole serves as a bioisostere for amide or ester functionality [2].

Parallel Synthesis Library Production for Lead Optimization Programs

The demonstrated compatibility of 2-bromooxazole building blocks with parallel synthesis workflows makes 2-bromo-5-cyclopropyl-1,3-oxazole an appropriate monomer for diversity-oriented synthesis (DOS) libraries. The Solomin et al. study validated a 16 × 173 building block matrix yielding 135 library members with an overall 60% success rate [1]. For procurement purposes, the single-step synthetic accessibility of 5-alkyl-2-bromooxazoles (48–80% yield on multigram scale) suggests reliable commercial supply at quantities supporting library production [1]. The compound's LogP (2.31) and TPSA (26.03) place library members derived from it within favorable drug-like property space .

Agrochemical Intermediate: Cyclopropyl-Containing Oxazole Herbicide or Fungicide Scaffolds

Cyclopropyl-substituted heterocycles are prevalent in agrochemical active ingredients due to the cyclopropyl group's contribution to metabolic stability in plant and soil environments. The 1990 patent literature on antibacterial naphthyridine- and quinolinecarboxylic acids explicitly identifies cyclopropyl as a preferred R² substituent for oxazole-containing intermediates [3]. While this specific compound has not been directly disclosed in agrochemical patents, its structural features—a cross-coupling handle (C-2 Br) and a metabolically resilient cyclopropyl group—align with the design principles of commercial cyclohexanedione and isoxazole herbicides that incorporate cyclopropyl for environmental persistence tailoring [4].

Chemical Biology Tool Compound Synthesis for Target Identification

The defined ECHA hazard classification (H302, H315, H319, H335; Warning; GHS07) provides a documented safety framework for handling this compound in chemical biology laboratories [5]. The C-2 bromine can be exploited not only for Suzuki coupling but also for Buchwald–Hartwig amination or Sonogashira alkynylation to generate diverse probe molecules. The cyclopropyl group's minimal steric footprint (compared to isopropyl or tert-butyl) preserves target-binding complementarity while offering improved metabolic stability relative to methyl-substituted probes. This scenario is particularly relevant for cellular target engagement assays (e.g., CETSA, NanoBRET) where probe stability over the assay incubation period is critical.

Quote Request

Request a Quote for 2-Bromo-5-cyclopropyl-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.